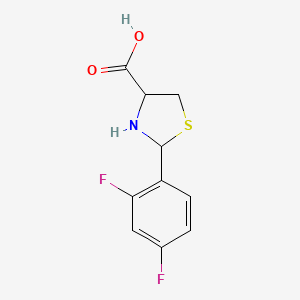

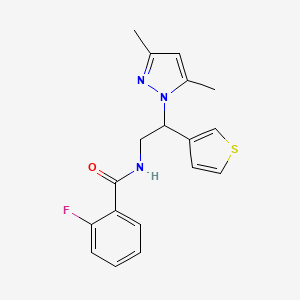

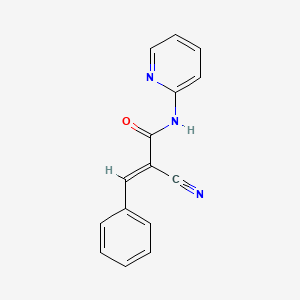

2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of 2,4-Difluorophenylacetic acid , which has been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics (F-PNA) .

Synthesis Analysis

The synthesis of compounds related to 4-(2,4-Difluorophenyl)-4-oxobutanoic acid often involves ring-opening reactions of itaconic anhydride with aminoacetophenones. Additionally, copper-catalyzed cross-coupling reactions have been employed for the synthesis of novel surfactants related to this compound.Molecular Structure Analysis

The molecular structure of derivatives of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid has been elucidated through single crystal X-ray diffraction studies. DFT calculations complement these findings by providing insights into the stability, charge distribution, and reactive sites of the molecules.Chemical Reactions Analysis

Chemical reactions involving 4-(2,4-Difluorophenyl)-4-oxobutanoic acid derivatives include cyclisation reactions. The structure of the resulting compounds depends significantly on the substrate used, showcasing the compound’s versatility in synthetic chemistry.Physical And Chemical Properties Analysis

2,4-Difluorophenylacetic acid is a white powder with a melting point of 115-118 °C (lit.) . It has a molecular weight of 172.13 g/mol .科学的研究の応用

Aldose Reductase Inhibition and Antioxidant Activity

2-(2,4-Difluorophenyl)-1,3-thiazolidine-4-carboxylic acid derivatives have been investigated for their aldose reductase inhibitory (ARI) activity, a target for managing complications related to diabetes. These compounds, particularly those with a difluorophenolic group replacing the carboxylic acid functionality, have shown significant in vitro ARI activity. Furthermore, the synthesized compounds exhibit potent antioxidant potential, suggesting their dual role in managing diabetic complications and oxidative stress-related disorders (Alexiou & Demopoulos, 2010).

Potential in Geriatric Medicine

Thiazolidine-4-carboxylic acid (TC), a related compound, has been highlighted for its potential value in geriatric medicine. TC, in combination with folic acid, has shown revitalizing effects on age-related biochemical variables of blood and tissues in animal and human studies. Its anti-toxic effects, particularly on the liver, and implications for slowing the aging process and prolonging lifespan in mammals have been noted, offering insights into the broader applications of thiazolidine derivatives (Weber, Fleming, & Miquel, 1982).

Dihydrogen Activation

Research into the interaction of thiazolidine derivatives with Lewis acids and bases has demonstrated their capacity for dihydrogen (H2) activation. This application is critical in the field of catalysis, where such interactions are fundamental to many industrial processes. The study of sterically demanding N-heterocyclic carbenes (NHCs) alongside thiazolidine derivatives has provided valuable insights into the mechanisms of frustration in Lewis pairs, further highlighting the versatility of thiazolidine derivatives in chemical synthesis (Kronig et al., 2011).

Synthesis and Solution Behavior

The synthesis and in-solution behavior of thiazolidine-2,4-dicarboxylic acid and its esters have been extensively studied. These investigations have led to the development of stereoselective esterification processes and regioselective cyclocondensation reactions. Such research underscores the chemical flexibility of thiazolidine derivatives, making them suitable for a range of synthetic applications, from pharmaceuticals to material science (Refouvelet et al., 1994).

Solid-Phase Synthesis Applications

The solid-phase synthesis of "small" organic molecules based on the thiazolidine scaffold has been explored, with 2-substituted thiazolidine-4-carboxylic acids obtained through reactions of aldehydes with (R)-cysteine. This method facilitates the generation of N-acyl derivatives and highlights the utility of thiazolidine derivatives in peptide and organic synthesis, offering a convenient route for the production of a variety of bioactive molecules (Patek, Drake, & Lebl, 1995).

Safety And Hazards

将来の方向性

The interest toward the development of fluorinated chemicals has been steadily increasing . High availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .

特性

IUPAC Name |

2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVQIJYCIWPGQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=C(C=C(C=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2652888.png)

![4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2652889.png)

![N-(3-chloro-2-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2652891.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B2652897.png)

![6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B2652902.png)

![4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine](/img/structure/B2652904.png)